molecular formula C8H14O4 B009381 Ethylene glycol diglycidyl ether CAS No. 2224-15-9

Ethylene glycol diglycidyl ether

Cat. No. B009381
CAS RN: 2224-15-9
M. Wt: 174.19 g/mol
InChI Key: AOBIOSPNXBMOAT-UHFFFAOYSA-N
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Description

Synthesis Analysis Ethylene glycol diglycidyl ether (EGDE) is synthesized from ethylene glycol and epichlorohydrin, with boron trifluoride ether complex acting as the catalyst and sodium hydroxide as the ring-closing agent. Optimal synthesis conditions include a catalyst mass fraction of 0.40%, a molar ratio of epichlorohydrin to ethylene glycol of 2.4:1, and a molar ratio of sodium hydroxide to ethylene glycol of 2.2:1 at 30°C. This process results in the formation of EGDE, which can be used as a cationic type UV-curing diluent in coatings, showing significant mechanical properties such as tensile strength and Young’s modulus (Gui-liang, 2011).

Molecular Structure Analysis this compound is characterized by its two epoxide groups attached to an ethylene glycol backbone. This structure allows for versatile reactivity with amine, hydroxyl, or carboxyl groups, making it a valuable cross-linking agent in various polymer and biopolymer applications. Its molecular structure facilitates the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.

Chemical Reactions and Properties EGDE is utilized as a cross-linker due to its ability to react with sulfhydryl and amino groups, among others. Its reactivity has been explored in the context of protein cross-linking, demonstrating its potential for creating intramolecularly and intermolecularly cross-linked products with controlled molecular weight distributions. This attribute suggests its applicability in developing hemoglobin-based red cell substitutes and other biologically relevant materials without significantly impairing biological activity (Lu et al., 2006).

Physical Properties Analysis The copolymerization of EGDE with other monomers, such as ethylene oxide, leads to the creation of polymers with desirable physical properties, such as thermal responsiveness and solubility in aqueous solutions. These polymers exhibit a broad range of transition temperatures and can form well-defined micelles in water, which disassemble upon oxidation. This responsiveness to environmental changes highlights EGDE’s role in the design of smart materials and drug delivery systems (Herzberger et al., 2016).

Chemical Properties Analysis EGDE’s chemical versatility is further demonstrated in its application as a covalent enzyme immobilizer for biosensor fabrication. This functionality, coupled with its ability to form stable enzymatic activity over extended periods and its application in in vivo glucose monitoring, showcases its reliability and potential in bioanalytical and medical devices (Vasylieva et al., 2011).

Scientific Research Applications

  • Synthesis of Oligo Ethylene Glycol Diglycidyl Ether : EGDE can be prepared from oligo ethylene glycol and epichlorohydrin via phase transfer catalysis with high selectivity for diether (98%) (Wu, 2005).

  • UV-Cured Coatings : EGDE can be synthesized under optimal conditions to enhance mechanical properties like tensile strength, Young's modulus, and elongation at tear for UV-cured coatings (Chen, 2011).

  • Polymer Electrolytes for Lithium-Ion Batteries : Gelled polymer electrolytes based on poly(ethylene glycol) diglycidyl ether show good mechanical properties and ionic conductivity, useful in lithium-ion batteries (Liang, Chen, & Kuo, 2004).

  • Protein Cross-Linking : EGDE can cross-link hemoglobin and other proteins effectively, without significantly impairing biological activity, offering an alternative to glutaraldehyde (Lu et al., 2006).

  • CO2 Separation Membranes : PEG-based membranes using EGDE for CO2 separation demonstrate excellent separation efficiency (Dai et al., 2017).

  • Ceramic Gel Casting : EGDE is effective for gel casting ceramics, providing suitable properties for this application (Mao et al., 2008).

  • Biomedical Nanocarriers : EGDE-functional poly(ethylene glycol) copolymers show promise as redox-responsive nanocarriers in biomedical applications (Herzberger et al., 2016).

  • Dye Removal : EGDE can enhance the efficiency of composites for removing dyes, with optimal conditions for fly ash loading into chitosan-ethylene glycol diglycidyl ether composites determined (Jawad, Mohammed, & Abdulhameed, 2020).

  • Wood Adhesive Enhancement : EGDE enhances soybean meal-based wood adhesive performance, improving wet shear strength and water resistance (Li et al., 2015).

  • Cross-Linked Hemoglobin : EGDE is used in preparing cross-linked hemoglobin as a potential red blood cell substitute (Xu et al., 2006).

  • Solid Polymer Electrolytes : EGDE contributes to the development of high-performance solid polymer electrolytes for rechargeable batteries (Cui et al., 2017).

  • Epoxy-Amine Systems : EGDE plays a role in the polymerization kinetics of modified epoxy-amine systems (Swier et al., 2005).

  • Blood Compatibility : EGDE crosslinked silk fibroin exhibits distinct anticoagulant characteristics in various coagulation pathways (Hao et al., 2015).

  • Aerospace Applications : Modified graphene nanoplatelet and epoxy/block copolymer-based nanocomposites with EGDE enhance physical properties and EMI shielding, suitable for aerospace applications (Anwar et al., 2016).

  • Biomedical Bioengineering : EGDE crosslinked PEDOT:PSS films improve conductivity and biocompatibility for bioengineering applications (Solazzo et al., 2019).

  • Toxicity Assessment : EGDE, particularly in higher concentrations, shows subcutaneous toxicity, indicating an optimal concentration for specific applications (Kim et al., 2021).

  • Ion-Conductive Polymers : EGDE-based networked polymers with quaternary ammonium structure exhibit high thermal stability and good ionic conductivity (Matsumoto & Endo, 2009).

  • Protein Separations : Cross-linked macroporous chitosan membranes with EGDE show potential for protein separations in ion-exchange mode (Zeng & Ruckenstein, 1998).

  • Multifunctional Biotechnological Applications : Plasmid DNA nanogels with unique properties have potential in gene and drug delivery applications (Costa, Valente, & Queiroz, 2015).

  • Biosensor Development : EGDE-immobilized enzymes on microelectrode biosensors offer a simple, low-cost, and non-toxic option for in vivo biological process monitoring (Vasylieva et al., 2011).

Mechanism of Action

Target of Action

Ethylene glycol diglycidyl ether (EGDE) is a common crosslinking agent due to its epoxy groups at both ends . These groups can react with various active groups such as amino, hydroxyl, and carboxyl . The primary targets of EGDE are therefore these active groups present in various molecules, particularly in proteins like soy protein isolate (SPI) .

Mode of Action

EGDE interacts with its targets through a ring-opening reaction with the epoxy groups . This interaction results in the formation of a dense three-dimensional network structure . For instance, when EGDE is used with SPI, it enhances the hydrogen bonding between SPI chains and other components, making the network structure of the resulting material denser .

Biochemical Pathways

The primary biochemical pathway affected by EGDE involves the crosslinking of polymers. In the case of SPI, EGDE and ultrasonic-modified montmorillonite (UMMT) have a synergistic effect on SPI molecules, enhancing the network structure of the resulting composite film . This modification strategy is considered effective for improving the functional properties of bio-based polymer composites .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EGDE is limited. It’s known that egde is extremely toxic and can prove fatal or cause permanent damage if inhaled or consumed orally . Therefore, its bioavailability and impact on biological systems should be considered with caution.

Result of Action

The action of EGDE results in enhanced mechanical and barrier properties of the materials it is used with. For example, when used with SPI and UMMT to produce a protein-based composite film, the tensile strength of the film increased by 266.82% compared to a pure soy protein film . This demonstrates the significant impact of EGDE on the physical properties of the materials it interacts with.

Action Environment

The action of EGDE can be influenced by environmental factors. For instance, the dimensional stability and flexibility of materials crosslinked with EGDE can be affected by alternating dry-wet environmental conditions . Moreover, EGDE forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire .

Safety and Hazards

EGDGE can cause skin irritation, serious eye irritation, and is suspected of causing genetic defects . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling .

properties

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane
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InChI

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2
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InChI Key

AOBIOSPNXBMOAT-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)COCCOCC2CO2
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Molecular Formula

C8H14O4
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Related CAS

26403-72-5, 58782-18-6, 29317-04-2
Record name Polyethylene glycol diglycidyl ether
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Record name Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer
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Record name Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID4044876
Record name Ethylene glycol diglycidyl ether
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Molecular Weight

174.19 g/mol
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Physical Description

Liquid
Record name Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-
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CAS RN

2224-15-9, 72207-80-8
Record name Glycol diglycidyl ether
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Record name Bis(1,2-epoxypropylether)ethanediol
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Record name Ethylene glycol diglycidyl ether
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Record name 2,2'-[ethylenebis(oxymethylene)]bisoxirane
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Record name ETHYLENE GLYCOL DIGLYCIDYL ETHER
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Synthesis routes and methods

Procedure details

Cyclohexane (850 ml), Tween 81® (3.30 g) and Span 60® 1.10 g) were placed in a 2L resin kettle equipped with a mechanical stirrer, Teflon® stir paddle, thermometer, condenser, and a nitrogen inlet. This surfactant system has an HLB of 8.7. In a 500 ml Erlenmeyer flask, sodium hydroxide (41.5 g) was dissolved in water (140 ml). The aqeous hydroxide solution was cooled to 5° C. and acrylic acid 95.0 ml) was added. The sodium acrylate solution was introduced into the resin kettle and the reaction vessel was purged with nitrogen. Potassium persulfate (145 mg) was added to initiate the polymerization. One hour after the polymerization was initiated, U.S. Silica F-75 (83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period. The increased viscosity of the polymerization aided in the suspension of the silica. The silica was dispersed uniformly throughout the reaction mixture. After 2 hours, the polymerization formed discrete particles and ethylene glycol diglycidyl ether (335 mg) was added. The reaction was refluxed for 1 hour and the resultant product was dried in a rotary dryer for 1 hour at 100° C. Ninety percent of the product consisted of discrete particles ranging in size from 150-600 microns.
[Compound]
Name
Tween 81
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850 mL
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Name
Teflon
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is ethylene glycol diglycidyl ether primarily used for?

A1: this compound (EGDE) is primarily used as a crosslinking agent, a viscosity reducer, and a plasticizing agent. [, ]

Q2: How does EGDE function as a crosslinking agent?

A2: EGDE contains two epoxy groups that can react with various functional groups, such as amines, hydroxyls, and carboxyls, forming stable crosslinks between polymer chains. [, , ]

Q3: Can you give examples of materials where EGDE is used as a crosslinking agent?

A3: EGDE is used to crosslink a variety of materials, including soy protein-based adhesives, chitosan hydrogels, and poly(vinyl alcohol) films, enhancing their mechanical strength, thermal stability, and water resistance. [, , , , ]

Q4: How does EGDE impact the properties of soy-based adhesives?

A4: Adding EGDE to soy-based adhesives can significantly reduce viscosity, increase solid content, and improve wet shear strength by facilitating crosslinking between soy protein molecules and other components like polyvinyl alcohol. []

Q5: EGDE is used in gel-casting of ceramics. Why is it suitable for this application?

A5: this compound (EGDGE) exhibits excellent solubility in water and allows for controlled gelation, making it suitable for the gel casting of ceramics in an air atmosphere. []

Q6: Can EGDE be used with nanomaterials to further enhance material properties?

A6: Yes, research shows that combining EGDE with ultrasonically modified montmorillonite can synergistically enhance the mechanical and barrier properties of soy protein isolate films. The modified montmorillonite interacts with soy protein chains, and EGDE further strengthens the network through crosslinking. []

Q7: What are the biomedical applications of EGDE?

A7: EGDE is being investigated for applications in drug delivery systems and tissue engineering due to its ability to form hydrogels and crosslink biopolymers. [, , , , , ]

Q8: How is EGDE used in drug delivery systems?

A8: EGDE can be used to create crosslinked chitosan hydrogels that encapsulate and control the release of drugs like amoxicillin. The release can be further modulated by external stimuli like ultrasound. []

Q9: Are there specific tissue engineering applications where EGDE shows promise?

A9: Research indicates EGDE-crosslinked silk fibroin hydrogels could be beneficial in wound healing. These hydrogels, particularly when loaded with superoxide dismutase, have demonstrated accelerated wound closure, increased collagen deposition, and enhanced epithelialization in diabetic rat models. []

Q10: What challenges are associated with EGDE-treated bioprosthetic heart valves?

A10: While EGDE treatment improves the durability of bioprosthetic heart valves, a major concern is their susceptibility to calcification, leading to structural valve degeneration. Studies are exploring the mechanisms of this calcification to develop strategies for its prevention. [, ]

Q11: How does pH influence the reaction of EGDE with proteins like hemoglobin?

A11: EGDE exhibits pH-dependent reactivity with proteins. At a neutral pH of 7.5, it reacts preferentially with sulfhydryl groups, while at a higher pH of 9.5, the reaction predominantly occurs with amino groups. [, ]

Q12: Can you elaborate on the use of EGDE in hemoglobin crosslinking?

A12: EGDE is investigated as a potential alternative to glutaraldehyde for crosslinking hemoglobin to develop hemoglobin-based oxygen carriers (HBOCs). By controlling the reaction conditions, researchers can produce both intra- and inter-molecularly crosslinked hemoglobin with desired oxygen-carrying properties. [, ]

Q13: What are some key areas for future research on EGDE?

A13: Future research on EGDE should focus on: * Fully characterizing its long-term safety and biocompatibility.* Optimizing its use in drug delivery systems for improved targeting and controlled release.* Exploring its potential in developing new biomaterials with enhanced properties.* Investigating its environmental fate and developing sustainable practices for its use and disposal.

Q14: What are the potential advantages of EGDE over other crosslinking agents?

A14: EGDE offers advantages such as low viscosity, good solubility in water and other solvents, and the ability to tailor its reactivity by adjusting pH. These properties make it a versatile crosslinking agent for various applications. [, , ]

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